Unique Substitution Pattern: 5-Amino-2-Methoxy Benzoyl Ring vs. Published N-(Pyridin-3-yl)benzamide SAR Series
The 5-amino-2-methoxy substitution pattern of 5-amino-2-methoxy-N-(pyridin-3-yl)benzamide is unprecedented within the published N-(pyridin-3-yl)benzamide SAR series [1]. In the 2011 Zimmer et al. study evaluating 23 N-(pyridin-3-yl)benzamides for CYP11B1/CYP11B2 inhibition, substituents tested included halogen (F, Cl, Br), methyl, cyano, nitro, methoxy, and trifluoromethyl groups, but no compound bearing a 5-amino substituent was reported [1]. The closest structural analog with available data — 4-methoxy-N-(pyridin-3-yl)benzamide — produced only 19% CYP11B2 inhibition at 0.5 mM, while 3,4-dimethoxy-N-(pyridin-3-yl)benzamide was synthesized but its quantitative inhibition data were not reported, precluding direct potency comparison [2]. The 5-amino group introduces a strong electron-donating (+M) effect para to the amide carbonyl and an additional hydrogen-bond donor (HBD count = 2 vs. 1 for 4-methoxy analog), both of which are predicted to alter target binding affinity and selectivity in ways not captured by existing experimental data .
| Evidence Dimension | Substitution pattern uniqueness (presence of 5-NH₂ group) within N-(pyridin-3-yl)benzamide chemical space |
|---|---|
| Target Compound Data | 5-amino-2-methoxy substitution (HBD count: 2; HBA count: 4; tPSA: 77.2 Ų; clogP: ~1.2) |
| Comparator Or Baseline | 4-methoxy-N-(pyridin-3-yl)benzamide: 19% CYP11B2 inhibition at 0.5 mM (HBD: 1; HBA: 3); 3,4-dimethoxy-N-(pyridin-3-yl)benzamide: CYP11B2 inhibition data not reported; N-(pyridin-3-yl)benzamide: 30% CYP11B2 inhibition at 0.5 mM (HBD: 1; HBA: 3) |
| Quantified Difference | Target compound bears a unique primary aromatic amine at position 5 — absent from all 23 published analogs — which alters HBD count (+1 vs. all comparators), electronic properties (+M resonance effect), and synthetic derivatization potential. |
| Conditions | CYP11B2 inhibition measured in V79 Chinese hamster cells expressing human CYP11B2 at 0.5 mM inhibitor concentration [2]; physicochemical properties calculated via standard in silico methods . |
Why This Matters
This compound occupies an unexplored region of N-(pyridin-3-yl)benzamide chemical space; its procurement is justified when the research objective is to probe the contribution of a 5-amino substituent to CYP11B2/CYP11B1 potency and selectivity, an SAR vector not addressed by existing literature.
- [1] Zimmer, C., Hafner, M., Zender, M., Ammann, D., Hartmann, R.W., Vock, C.A. (2011). N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2). Bioorganic & Medicinal Chemistry Letters, 21(1), 186-190. View Source
- [2] BRENDA Enzyme Database. Literature summary for EC 1.14.15.4 (steroid 11β-monooxygenase / aldosterone synthase), extracted from Zimmer et al. (2011). View Source
